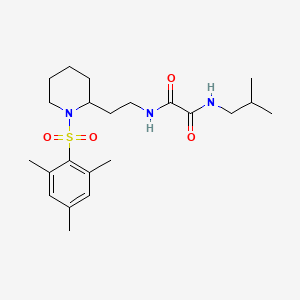![molecular formula C18H19FN6 B2918943 3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine CAS No. 2117405-13-5](/img/structure/B2918943.png)
3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine
Overview
Description
SEN177 is a potent inhibitor of glutaminyl cyclase (QPCT), an enzyme that modifies N-terminal glutamine or glutamate residues to N-terminal 5-oxoproline or pyroglutamate. This compound has shown significant potential in reducing the early stages of mutant huntingtin oligomerization and decreasing the percentage of neurons with Q80 aggregates, making it a promising candidate for research in neurodegenerative diseases such as Huntington’s disease .
Mechanism of Action
Target of Action
SEN177 primarily targets the human glutaminyl cyclase (hQC) and glutaminyl-peptide cyclotransferase-like (QPCTL) proteins . These enzymes are involved in the cyclization of N-terminal glutamine or glutamate residues on target proteins, leading to the formation of pyroglutamate residues .
Mode of Action
SEN177 binds to hQC and QPCTL, inhibiting their enzymatic activity . The binding mode of SEN177 to hQC differs from that of known hQC inhibitors . The inhibition of these enzymes by SEN177 prevents the formation of pyroglutamate residues on target proteins .
Biochemical Pathways
The inhibition of hQC and QPCTL by SEN177 affects the amyloidogenic process involved in neurological disorders like Alzheimer’s disease (AD) and Huntington’s disease (HD) . The cyclization of N-terminal glutamine or glutamate residues on β-amyloid peptides by these enzymes leads to the formation of N-pyroglutamic acid peptides (pE-Aβ), which exhibit elevated neurotoxicity and a tendency to aggregate . By inhibiting these enzymes, SEN177 reduces the formation of these toxic aggregates .
Pharmacokinetics
It is known that sen177 has demonstrated relevant pharmacological properties in in vivo models of huntington’s disease .
Result of Action
SEN177 greatly reduces the early stages of mutant huntingtin (HTT) oligomerisation and reduces the percentage of neurons with Q80 aggregates . This suggests that SEN177 could potentially be used in the treatment of neurological disorders like HD and AD .
Biochemical Analysis
Biochemical Properties
SEN177 plays a significant role in biochemical reactions, particularly as an inhibitor of human glutaminyl cyclase (hQC). This enzyme is responsible for the cyclization of N-terminal Gln or Glu β-amyloid peptides, leading to N-pyroglutamic acid peptides (pE-Aβ) that are associated with neurological disorders .
Cellular Effects
SEN177 has demonstrated in vitro activity against polyglutamine toxicity and has been shown to reduce aggregates in mammalian cells, primary neurons, and in a Drosophila model . This suggests that SEN177 can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of SEN177 involves its binding to hQC, which differs from that of known hQC inhibitors. This binding interaction leads to the inhibition of the enzyme, thereby preventing the formation of N-pyroglutamic acid peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SEN177 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the Core Structure: The core structure of SEN177 is synthesized through a series of condensation reactions involving aromatic and heterocyclic compounds.
Functional Group Introduction: Functional groups such as fluorine and triazole are introduced through nucleophilic substitution and cyclization reactions.
Purification: The final product is purified using techniques like recrystallization and chromatography to achieve a purity of over 98%.
Industrial Production Methods
Industrial production of SEN177 follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the condensation and cyclization reactions.
Continuous Flow Processing: For more efficient production, continuous flow reactors may be employed, allowing for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
SEN177 undergoes several types of chemical reactions, including:
Oxidation: SEN177 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents, affecting the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of SEN177 with modified functional groups, which can be used to study the structure-activity relationship and optimize the compound’s efficacy .
Scientific Research Applications
SEN177 has a wide range of scientific research applications:
Chemistry: SEN177 is used as a tool compound to study the inhibition of glutaminyl cyclase and its effects on protein aggregation.
Biology: In biological research, SEN177 helps in understanding the role of glutaminyl cyclase in cellular processes and its potential as a therapeutic target.
Medicine: SEN177 is being investigated for its potential in treating neurodegenerative diseases, particularly Huntington’s disease, by reducing protein aggregation.
Industry: SEN177’s inhibitory properties are explored for developing new drugs and therapeutic agents
Comparison with Similar Compounds
Similar Compounds
PBD150: Another glutaminyl cyclase inhibitor with similar inhibitory properties but different structural features.
PQ912: A compound that also targets QPCT but has a different mechanism of action and pharmacokinetic profile.
ZQ-1: A less potent inhibitor of QPCT, used primarily in preliminary studies.
Uniqueness of SEN177
SEN177 stands out due to its high potency and specificity for glutaminyl cyclase, with an IC50 of 0.013 μM for QPCTL and a Ki of 20 nM for human QPCT. Its ability to significantly reduce mutant huntingtin oligomerization and decrease neuronal aggregates makes it a unique and valuable compound for neurodegenerative disease research .
Properties
IUPAC Name |
2-fluoro-5-[2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyridin-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6/c1-24-12-22-23-17(24)13-6-9-25(10-7-13)18-15(3-2-8-20-18)14-4-5-16(19)21-11-14/h2-5,8,11-13H,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIAMIPUWJQSPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCN(CC2)C3=C(C=CC=N3)C4=CN=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2117405-13-5 | |
| Record name | 3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


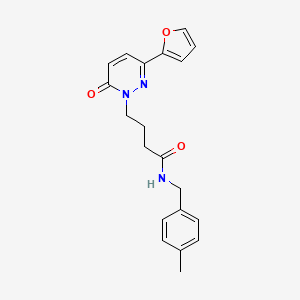
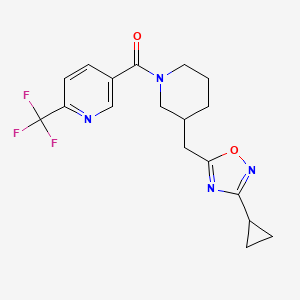
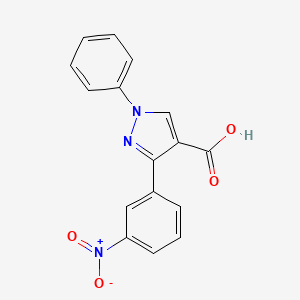
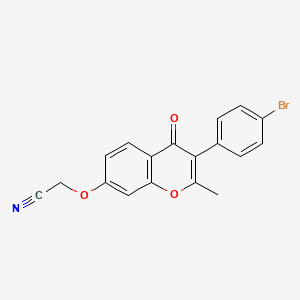
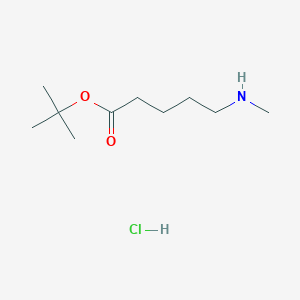
![2-(2,6-dichlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2918867.png)
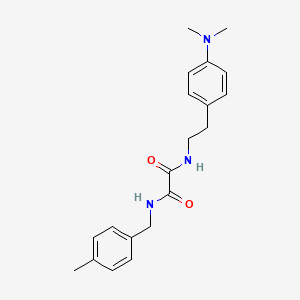

![3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2918870.png)


![N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(phenylsulfanyl)propanamide](/img/structure/B2918877.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2918879.png)
